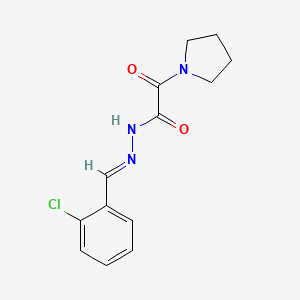![molecular formula C13H14N6O B3848770 N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3848770.png)
N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as DMPO, is a potent nitric oxide (NO) scavenger that has been extensively used in scientific research. DMPO has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of NO in various biological processes. In
Wirkmechanismus
DMPO works by reacting with N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine to form a stable nitroxide radical, which can be detected using electron paramagnetic resonance (EPR) spectroscopy. This reaction prevents N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine from reacting with other molecules and causing tissue damage. DMPO can also scavenge other reactive oxygen species (ROS), such as superoxide and peroxynitrite, further reducing oxidative stress.
Biochemical and Physiological Effects:
DMPO has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMPO can protect cells from oxidative stress and apoptosis induced by various stimuli, such as hydrogen peroxide, ultraviolet radiation, and inflammatory cytokines. In vivo studies have shown that DMPO can protect against ischemia-reperfusion injury, neurodegenerative diseases, and sepsis-induced organ dysfunction. DMPO has also been shown to modulate the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPO has several advantages for lab experiments. It is a stable and highly specific N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine scavenger, allowing for precise control of N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine levels in vitro and in vivo. DMPO can also be easily detected using EPR spectroscopy, making it a valuable tool for investigating N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine signaling pathways. However, DMPO has several limitations. It can only scavenge N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and ROS that are present in the immediate vicinity, limiting its effectiveness in complex biological systems. DMPO can also react with other molecules, such as thiols and metal ions, potentially interfering with other biological processes.
Zukünftige Richtungen
For DMPO research include the development of novel derivatives and investigation in complex biological systems.
Wissenschaftliche Forschungsanwendungen
DMPO has been extensively used in scientific research as a N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine scavenger. N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a signaling molecule that plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response. However, excessive N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine production can lead to oxidative stress and tissue damage. DMPO can scavenge N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and prevent its harmful effects, making it a valuable tool for investigating the role of N-(3,4-dimethylphenyl)-N'-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various biological processes.
Eigenschaften
IUPAC Name |
5-N-(3,4-dimethylphenyl)-6-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-7-4-5-9(6-8(7)2)15-11-10(14-3)16-12-13(17-11)19-20-18-12/h4-6H,1-3H3,(H,14,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMRBHYDMOYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(3,4-dimethylphenyl)-6-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![N-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848711.png)




![N-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848751.png)
![2-[3-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3848754.png)
![6-{2-[5-(4-chloro-3-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848761.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848765.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B3848776.png)
